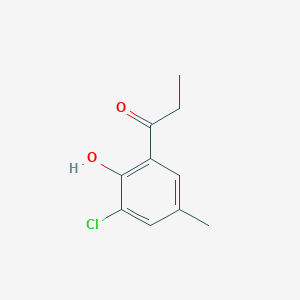
1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2 It is characterized by the presence of a chlorinated phenyl ring, a hydroxyl group, and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-hydroxy-5-methylbenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent functional group modifications. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-chloro-2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(3-chloro-2-hydroxy-5-methylphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: An organic compound with a similar structure but lacks the chlorine and hydroxyl groups.
4-Chloro-3-methylmethcathinone: A synthetic cathinone with a similar substitution pattern on the phenyl ring.
Uniqueness: 1-(3-Chloro-2-hydroxy-5-methylphenyl)propan-1-one is unique due to the presence of both a hydroxyl and a chlorine group on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H11ClO2 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
1-(3-chloro-2-hydroxy-5-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 |
InChI-Schlüssel |
ZNBNDRPGXRRVPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC(=C1)C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
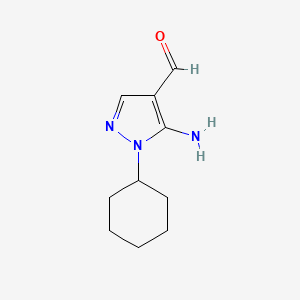
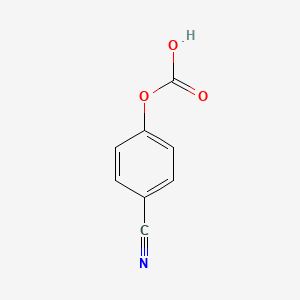
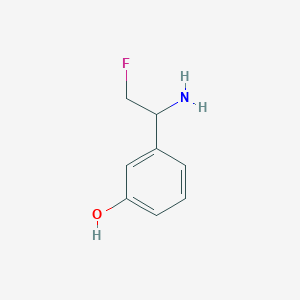
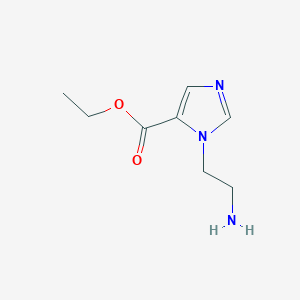
![4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)
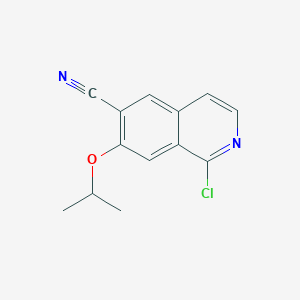
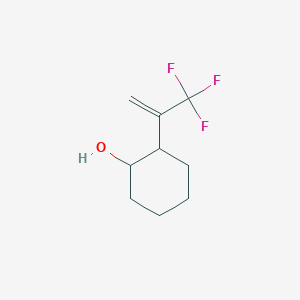
![3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13076115.png)
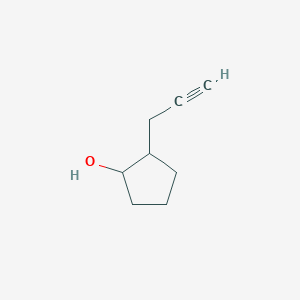
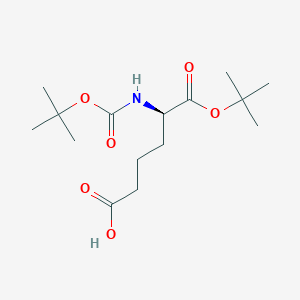
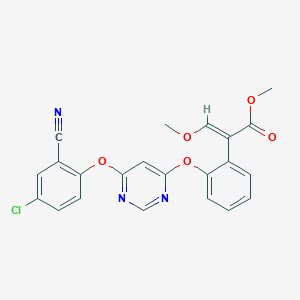
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
